1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a phenethyl group, a tetrahydrofuran ring, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the tetrahydrofuran-3-yl moiety This is often achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.
Medicine: Potential therapeutic applications include the development of new drugs for various diseases.
Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea: This compound differs in the presence of the phenethyl group, which may confer unique properties and applications.
1-(Tetrahydrofuran-3-yl)ethan-1-one:
The uniqueness of this compound lies in its combination of structural elements, which contribute to its diverse applications and potential benefits in scientific research and industry.
Properties
IUPAC Name |
1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(20-10-6-16-4-2-1-3-5-16)21-14-17-7-11-22(12-8-17)18-9-13-24-15-18/h1-5,17-18H,6-15H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCYRDRNWTYTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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